Methyl 2-(3,3-difluorocyclobutyl)acetate
Overview
Description
Methyl 2-(3,3-difluorocyclobutyl)acetate is a chemical compound with the molecular formula C7H10F2O2 and a molecular weight of 164.15 g/mol . It is known for its unique structure, which includes a cyclobutane ring substituted with two fluorine atoms. This compound is used in various chemical and industrial applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3,3-difluorocyclobutyl)acetate can be synthesized through several methods. One common approach involves the reaction of 3,3-difluorocyclobutanone with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under reflux conditions . The product is then purified through standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process includes steps like mixing, heating, and purification to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,3-difluorocyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(3,3-difluorocyclobutyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(3,3-difluorocyclobutyl)acetate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. The pathways involved often include nucleophilic attack on the ester group, leading to the formation of new bonds and functional groups .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3-difluorocyclobutanecarboxylate
- Cyclobutaneacetic acid, 3,3-difluoro-, methyl ester
- (3,3-Difluorocyclobutyl)-acetic acid methyl ester
Uniqueness
Methyl 2-(3,3-difluorocyclobutyl)acetate is unique due to its specific substitution pattern on the cyclobutane ring. The presence of two fluorine atoms significantly alters its chemical behavior compared to non-fluorinated analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 2-(3,3-difluorocyclobutyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-11-6(10)2-5-3-7(8,9)4-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKKJVGBLQLQQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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